N-bis(2,3-dimethylphenoxy)phosphoryl-2-methylaniline
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Overview
Description
N-bis(2,3-dimethylphenoxy)phosphoryl-2-methylaniline is an organophosphorus compound characterized by its unique structure, which includes two 2,3-dimethylphenoxy groups and a 2-methylaniline group bonded to a phosphoryl center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(2,3-dimethylphenoxy)phosphoryl-2-methylaniline typically involves the reaction of 2,3-dimethylphenol with phosphoryl chloride to form bis(2,3-dimethylphenoxy)phosphoryl chloride. This intermediate is then reacted with 2-methylaniline under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-bis(2,3-dimethylphenoxy)phosphoryl-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a catalyst or under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphines.
Scientific Research Applications
N-bis(2,3-dimethylphenoxy)phosphoryl-2-methylaniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s potential as an enzyme inhibitor is being explored, particularly in the context of acetylcholinesterase inhibition.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism by which N-bis(2,3-dimethylphenoxy)phosphoryl-2-methylaniline exerts its effects involves the phosphorylation of target molecules. In biological systems, it can inhibit enzymes such as acetylcholinesterase by phosphorylating the serine residue at the active site, leading to the accumulation of acetylcholine and subsequent disruption of nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
- N-bis(2,3-dimethylphenoxy)phosphoryl-2-methylaniline
- N-bis(2-fluorophenoxy)phosphoryl-3,4-dimethylaniline
- N-bis(benzyl(methyl)amino)phosphoryl-2,2-dichloroacetamide
Uniqueness
This compound is unique due to its specific combination of phenoxy and aniline groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-bis(2,3-dimethylphenoxy)phosphoryl-2-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26NO3P/c1-16-11-8-14-22(19(16)4)26-28(25,24-21-13-7-6-10-18(21)3)27-23-15-9-12-17(2)20(23)5/h6-15H,1-5H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUNNFLFUQYCOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OP(=O)(NC2=CC=CC=C2C)OC3=CC=CC(=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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